molecular formula C15H10O6 B139285 Thunberginol B CAS No. 147666-81-7

Thunberginol B

Cat. No. B139285
M. Wt: 286.24 g/mol
InChI Key: NHFGEHLUROYMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thunberginol B is an isocoumarin found in Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii . It’s a naturally occurring compound with the molecular formula C15H10O6 .


Synthesis Analysis

Thunberginol B was synthesized efficiently in five steps from 3,5-dimethoxybenzaldehyde via a series of reactions including synthesis of 3,5-dimethoxycinnamic acid and 3-(3′,5′-dimethoxyphenyl)propionic acid, cyclization of 3-(3′,5′-dimethoxyphenyl)propionic acid to 5,7-dimethoxy-1-indanone, and oxidative decomposition of methyl 2-hydroxy-2-(5,7-dimethyoxy-1-oxo-1H-inden-2(3H)-ylidene)acetate to 3,5-dimethoxyhomophthalic acid .


Molecular Structure Analysis

The molecular structure of Thunberginol B is characterized by a 3,4-double bond, a 6-hydroxyl group, and a lactone ring . The average mass of Thunberginol B is 286.236 Da and the monoisotopic mass is 286.047729 Da .


Chemical Reactions Analysis

Thunberginol B was synthesized by the condensation of 3,5-dimethoxyhomophthalic acid with 3,4-dimethoxybenzoic acid followed by demethylation of intermediate [3-(3′,4′-dimethoxyphenyl)-6,8-dimethoxyisocoumarin] .


Physical And Chemical Properties Analysis

Thunberginol B has a chemical formula of C15H10O6 . The average mass is 286.236 Da and the monoisotopic mass is 286.047729 Da .

Future Directions

Thunberginol B has shown potential in inhibiting histamine release from rat peritoneal mast cells induced by compound 48/80, calcium ionophore A23187, with IC50 values of less than 100 µM . This suggests potential future directions in exploring its use in antiallergic treatments .

properties

CAS RN

147666-81-7

Product Name

Thunberginol B

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-6,8-dihydroxyisochromen-1-one

InChI

InChI=1S/C15H10O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-6,16-19H

InChI Key

NHFGEHLUROYMEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CC3=CC(=CC(=C3C(=O)O2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=CC3=CC(=CC(=C3C(=O)O2)O)O)O)O

Other CAS RN

147666-81-7

synonyms

thunberginol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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